

# "Prostaglandin D1 alcohol chemical properties and structure"

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Compound of Interest

Compound Name: Prostaglandin D1 alcohol

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# Prostaglandin D1 Alcohol: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the chemical properties, structure, and current understanding of Prostaglandin D1 (PGD1) alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the prostaglandin family of lipid compounds.

#### Introduction

Prostaglandin D1 (PGD1) alcohol is a synthetic analogue of Prostaglandin D1 (PGD1).[1][2][3] [4] Structurally, it is characterized by the replacement of the C-1 carboxyl group of PGD1 with a primary alcohol.[1][2][3][4] While PGD1 is a theoretical metabolite of dihomo-γ-linolenic acid (DGLA), it has not been isolated as a natural product.[1][2][4] PGD1 itself is recognized for its biological activity, notably as an inhibitor of ADP-induced platelet aggregation in humans.[1][2] [4] In contrast, there are currently no known reports on the biological activity of PGD1 alcohol. [1][2][4]

## **Chemical Structure and Properties**

The chemical identity and physical properties of **Prostaglandin D1 alcohol** are well-defined. It is a crystalline solid with a molecular formula of C<sub>20</sub>H<sub>36</sub>O<sub>4</sub> and a molecular weight of 340.5 g/mol .[2][5][6]



**Chemical Identifiers** 

Identifier	Value
CAS Number	1176470-37-3[2][5]
Synonyms	PGD1 Alcohol, 1,9 $\alpha$ ,15S-trihydroxy-prost-13E-en-11-one[1][2][5]
Molecular Formula	C20H36O4[2][5][6]
Molecular Weight	340.5 g/mol [2][3]
InChI	InChl=1S/C20H36O4/c1-2-3-7-10-16(22)12-13- 18-17(19(23)15-20(18)24)11-8-5-4-6-9-14- 21/h12-13,16-19,21-23H,2-11,14- 15H2,1H3/b13-12+/t16-,17+,18+,19-/m0/s1[2]
SMILES	CCCCC(O)/C=C/[C@H]1C(=O)CC(O)C1CCC CCCCO[2]

**Physical and Chemical Properties** 

Property	Value
Physical Form	Crystalline solid[2][6]
Purity	≥99%[2][6]
Solubility	DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 15 mg/ml, PBS (pH 7.2): ~75 μg/ml[2]
Storage	Recommended storage at -20°C[6]

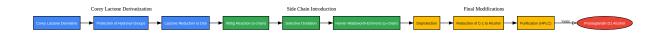
# **Synthesis and Experimental Protocols**

As a synthetic analogue, the generation of **Prostaglandin D1 alcohol** involves chemical synthesis. While specific, detailed protocols for its synthesis are not readily available in the public domain, a general workflow can be inferred from established methods for prostaglandin synthesis.

## **General Synthetic Strategy**



The synthesis of prostaglandin analogues often involves multi-step processes. A plausible synthetic route for PGD1 alcohol would likely start from a suitable precursor and employ key reactions to introduce the desired functional groups and stereochemistry. The Corey lactone, a common intermediate in prostaglandin synthesis, could potentially be adapted for the synthesis of PGD1 alcohol.

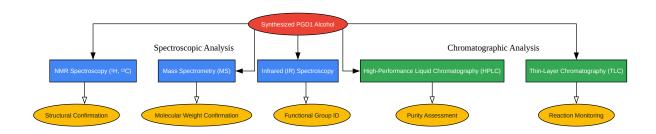


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Caption: A generalized workflow for the synthesis of **Prostaglandin D1 alcohol**.

### **Characterization and Analysis**

Following synthesis, characterization would be essential to confirm the structure and purity of **Prostaglandin D1 alcohol**.



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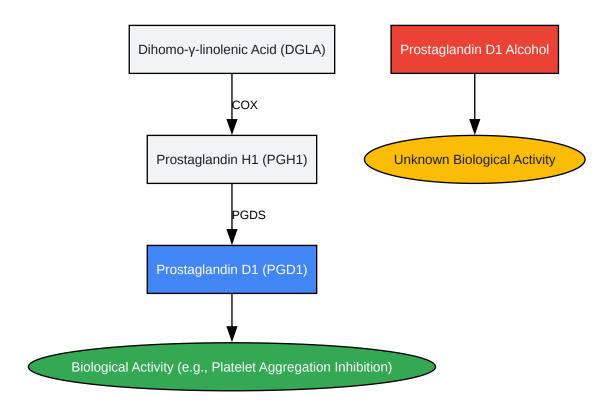
Caption: A standard workflow for the characterization of synthesized **Prostaglandin D1** alcohol.



### **Biological Context and Signaling Pathways**

As previously stated, there is no published data on the biological activity of **Prostaglandin D1 alcohol**. However, understanding the signaling pathways of its parent compound, PGD1, can provide a valuable framework for future research. PGD1 is known to interact with prostaglandin receptors, which are G-protein coupled receptors (GPCRs).

The theoretical precursor to PGD1 is dihomo-y-linolenic acid (DGLA). The conversion of DGLA to PGD1 would involve the cyclooxygenase (COX) enzyme to form PGH1, followed by the action of a prostaglandin D synthase (PGDS).

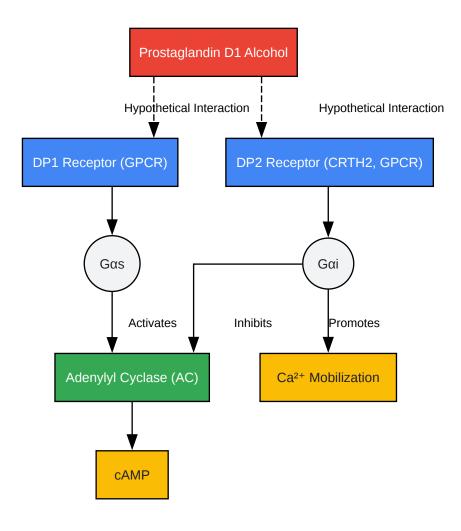


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Caption: Biosynthetic pathway of PGD1 and the current status of PGD1 alcohol.

Should **Prostaglandin D1 alcohol** be investigated for biological activity, a primary focus would be its interaction with prostaglandin receptors, such as the DP1 and DP2 (CRTH2) receptors, which are the known receptors for PGD2.





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Caption: Hypothetical signaling pathways for **Prostaglandin D1 alcohol**.

#### **Future Directions**

The lack of biological data for **Prostaglandin D1 alcohol** presents a clear opportunity for future research. Key areas of investigation could include:

- Receptor Binding Assays: To determine if PGD1 alcohol interacts with known prostaglandin receptors.
- Functional Assays: To assess its effects on cellular processes such as platelet aggregation, smooth muscle contraction, and immune cell function.
- In Vivo Studies: To investigate its pharmacokinetic profile and potential physiological effects in animal models.



#### Conclusion

**Prostaglandin D1 alcohol** is a well-characterized synthetic analogue of PGD1. While its chemical and physical properties are defined, its biological role remains unexplored. This technical guide provides a comprehensive summary of the current knowledge and outlines a framework for future investigations into the potential biological significance of this compound. The information presented here serves as a valuable resource for researchers interested in the expanding field of prostaglandin research and development.

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